molecular formula C19H15BrN2O3 B15027958 2-amino-4-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B15027958
M. Wt: 399.2 g/mol
InChI Key: XSQQRTAAQURVPE-UHFFFAOYSA-N
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Description

2-amino-4-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 5-bromo-2-(prop-2-en-1-yloxy)benzaldehyde and 4-hydroxycoumarin.

    Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with 4-hydroxycoumarin in the presence of a base such as potassium carbonate to form the chromene core.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position.

    Cyanation: Finally, the compound undergoes cyanation to introduce the nitrile group at the 3-position, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 7-oxo derivatives.

    Reduction: Formation of 3-amino derivatives.

    Substitution: Formation of various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

2-amino-4-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-4-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to disease progression or cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-[5-chloro-2-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile
  • 2-amino-4-[5-fluoro-2-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile
  • 2-amino-4-[5-methyl-2-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile

Uniqueness

The presence of the bromine atom in 2-amino-4-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile imparts unique chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets and enhancing its potency and selectivity.

Properties

Molecular Formula

C19H15BrN2O3

Molecular Weight

399.2 g/mol

IUPAC Name

2-amino-4-(5-bromo-2-prop-2-enoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C19H15BrN2O3/c1-2-7-24-16-6-3-11(20)8-14(16)18-13-5-4-12(23)9-17(13)25-19(22)15(18)10-21/h2-6,8-9,18,23H,1,7,22H2

InChI Key

XSQQRTAAQURVPE-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N

Origin of Product

United States

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